molecular formula C15H21NO3 B6651302 3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid

3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid

Cat. No.: B6651302
M. Wt: 263.33 g/mol
InChI Key: OQLMYIPVOIJOTE-UHFFFAOYSA-N
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Description

3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid is an organic compound that features a piperidine ring substituted with a hydroxyphenylmethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid typically involves multiple steps. One common method starts with the reaction of piperidine with benzyl chloride to introduce the hydroxyphenylmethyl group. This intermediate is then reacted with acrylonitrile to form the corresponding nitrile, which is subsequently hydrolyzed to yield the desired propanoic acid derivative. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation[][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14(18)8-11-16-9-6-13(7-10-16)15(19)12-4-2-1-3-5-12/h1-5,13,15,19H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLMYIPVOIJOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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